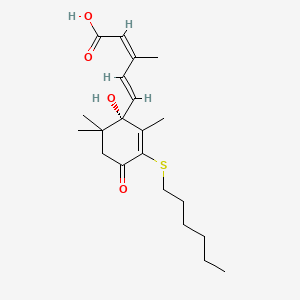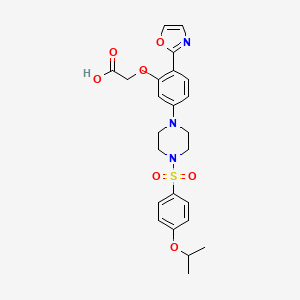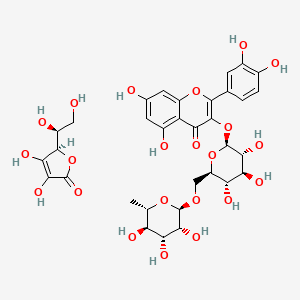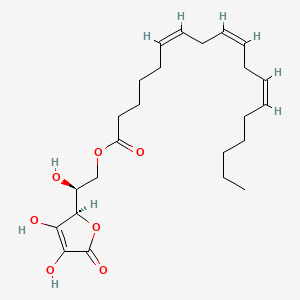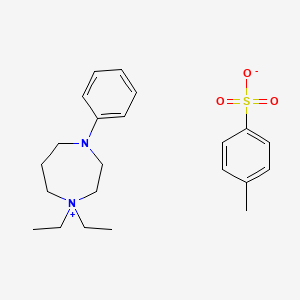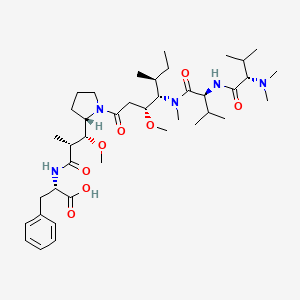
奥瑞他汀F
描述
奥瑞他汀F是天然化合物多拉司他汀10的合成类似物,多拉司他汀10源自海洋生物耳状海兔。它是一种有效的细胞毒性剂,通过破坏微管动力学来抑制细胞分裂。 This compound主要用作抗体药物偶联物 (ADC) 的有效载荷,用于靶向癌症治疗 .
科学研究应用
奥瑞他汀F具有广泛的科学研究应用,包括:
化学: 用作研究肽合成和化学修饰的模型化合物。
生物学: 用于细胞生物学研究,研究微管动力学和细胞分裂。
医学: 纳入抗体药物偶联物中用于靶向癌症治疗,提供高度有效的细胞毒性有效载荷,选择性地杀死癌细胞,同时保护健康组织.
工业: 用于开发新的治疗剂和药物递送系统.
作用机制
奥瑞他汀F通过与微管蛋白结合发挥作用,微管蛋白是微管形成所必需的蛋白质。通过抑制微管蛋白聚合,this compound破坏微管网络,导致细胞周期停滞和凋亡(程序性细胞死亡)。 这种机制使其在靶向快速分裂的癌细胞方面非常有效 .
类似化合物:
单甲基奥瑞他汀E: 另一种多拉司他汀10的合成类似物,以其高膜通透性和旁观者细胞毒性活性而闻名.
多拉司他汀10: this compound的来源,一种天然化合物,以其强大的抗有丝分裂活性而闻名.
This compound的独特性: this compound的独特性在于其低膜通透性和对外排泵的抵抗性,这使其不太可能从癌细胞中排出。 这种特性增强了其作为抗体药物偶联物有效载荷的有效性,提供了靶向和持续的细胞毒性活性 .
生化分析
Biochemical Properties
Auristatin F is an antimitotic agent which inhibits cell division by blocking the polymerisation of tubulin . It interacts with tubulin, a globular protein, and disrupts its polymerization, thereby inhibiting cell division . This interaction is characterized by the binding of Auristatin F to the vinca domain of tubulin .
Cellular Effects
Auristatin F exhibits strong anticancer cytotoxicity . It has been observed to have high potency against several cancer cell types when delivered as antibody-drug conjugates . It exerts its effects by inhibiting cellular division via disruption of microtubule dynamics .
Molecular Mechanism
The molecular mechanism of Auristatin F involves the inhibition of tubulin polymerization . It binds to the vinca domain of tubulin, disrupting its polymerization and thus inhibiting cell division . This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, Auristatin F exhibits potent cytotoxicity against cancer cells
Dosage Effects in Animal Models
The effects of Auristatin F vary with different dosages in animal models
Metabolic Pathways
Auristatin F undergoes metabolic conversion, with demethylation being a major metabolic pathway
Transport and Distribution
Auristatins, including Auristatin F, are generally classified by their membrane permeability
Subcellular Localization
The subcellular localization of Auristatin F is likely within the cytoplasm due to its interaction with tubulin, a cytoplasmic protein
准备方法
合成路线和反应条件: 奥瑞他汀F通过一系列化学反应合成,这些反应涉及各种氨基酸和其他有机分子的偶联。 合成通常从中间体的制备开始,然后通过肽键形成和其他化学转化组装成最终产物 .
工业生产方法: this compound的工业生产涉及使用自动化肽合成器和高效液相色谱 (HPLC) 进行大规模化学合成,用于纯化。 该工艺针对高产率和高纯度进行了优化,以满足制药应用的严格要求 .
化学反应分析
反应类型: 奥瑞他汀F经历几种类型的化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一种官能团替换一个官能团.
常用试剂和条件:
氧化: 常用的试剂包括过氧化氢和高锰酸钾。
还原: 常用的试剂包括硼氢化钠和氢化铝锂。
取代: 常用的试剂包括卤素和亲核试剂.
主要产物: 由这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可以导致羟基化衍生物的形成,而还原可以产生脱羟基化合物 .
相似化合物的比较
Monomethyl Auristatin E: Another synthetic analog of dolastatin 10, known for its high membrane permeability and bystander cytotoxic activity.
Dolastatin 10: The natural compound from which Auristatin F is derived, known for its potent antimitotic activity.
Uniqueness of Auristatin F: Auristatin F is unique due to its low membrane permeability and resistance to efflux pumps, which makes it less likely to be expelled from cancer cells. This property enhances its effectiveness as a payload in antibody-drug conjugates, providing targeted and sustained cytotoxic activity .
属性
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNCNVVZCUVPOT-FUVGGWJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


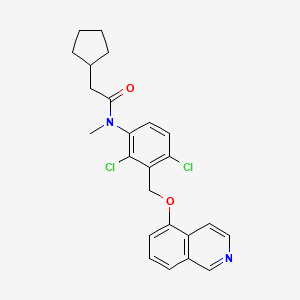
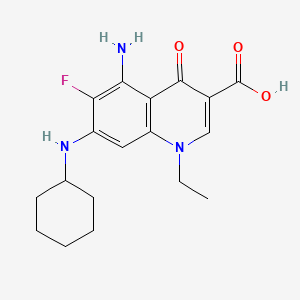

![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)

![3-[(3R,4R)-4-methyl-3-(3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B605612.png)
